![molecular formula C17H14N2O4 B2993533 2-((3,4-Dimethoxybenzylidene)amino)isoindoline-1,3-dione CAS No. 158529-52-3](/img/structure/B2993533.png)
2-((3,4-Dimethoxybenzylidene)amino)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((3,4-Dimethoxybenzylidene)amino)isoindoline-1,3-dione” is a chemical compound with the molecular formula C18H16O3 . It is a derivative of isoindoline, a heterocyclic compound .
Synthesis Analysis
The synthesis of isoindoline derivatives, including “2-((3,4-Dimethoxybenzylidene)amino)isoindoline-1,3-dione”, has been the focus of much research due to their presence in a wide array of bioactive molecules . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((3,4-Dimethoxybenzylidene)amino)isoindoline-1,3-dione” can be inferred from its molecular formula C18H16O3 . Detailed properties such as melting point, boiling point, solubility, etc., would require experimental determination.Scientific Research Applications
Synthesis and Reactivity
- Novel isoquinoline derivatives, including those similar to the subject compound, have been synthesized using (E)-4-(3,4-dimethoxybenzylidene)-4H-isochromene-1,3-dione as a starting material. This process involves reactions with various nitrogen nucleophiles (Mahmoud et al., 2010).
- A study synthesized and characterized a Mannich base similar to the subject compound, demonstrating its potential as a neutral bidentate ligand in metal complexes (Sabastiyan & Suvaikin, 2012).
Mesophase Characterization
- Research on mesogenic Schiff bases related to the compound of interest revealed their potential in displaying liquid crystalline behavior, with some derivatives also exhibiting SmA phase. This study highlights the influence of structural modifications on thermal behavior and mesomorphic properties (Dubey et al., 2018).
Structural Studies
- Structural studies of similar compounds, such as 2-(4-methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione, provide insights into the crystal structures of these types of compounds, which is crucial for understanding their chemical properties and potential applications (Anouar et al., 2019).
Biological Activities
- The subject compound's derivatives have been screened for bioactivity, including antimicrobial and antioxidant activities. For example, certain isoindoline-1,3-dione derivatives showed significant bioactivity, including antioxidant properties (Kumar et al., 2019).
Green Chemistry Applications
- The development of greener methods for synthesizing isoindoline-1,3-dione derivatives highlights the growing focus on sustainable chemistry. An example is the synthesis of these derivatives using water extract of onion peel ash, offering an environmentally friendly approach (Journal et al., 2019).
Pharmaceutical Applications
- Certain isoindoline-1,3-dione derivatives have been evaluated for their potential as AChE inhibitors, which are relevant in the treatment of Alzheimer’s disease. This underscores the pharmaceutical relevance of these compounds (Andrade-Jorge et al., 2018).
Future Directions
The future directions for research on “2-((3,4-Dimethoxybenzylidene)amino)isoindoline-1,3-dione” could involve further exploration of its synthesis methods, investigation of its chemical reactions, and evaluation of its biological activity. Given its potential as a modulator of the dopamine receptor D3, it could be of interest in the development of new antipsychotic agents .
properties
IUPAC Name |
2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-14-8-7-11(9-15(14)23-2)10-18-19-16(20)12-5-3-4-6-13(12)17(19)21/h3-10H,1-2H3/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUWYGOIVGQMRW-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=O)C3=CC=CC=C3C2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=O)C3=CC=CC=C3C2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
158529-52-3 |
Source
|
Record name | N-(VERATRYLIDENEAMINO)-PHTHALIMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.